molecular formula C20H15NO4 B5875381 Benzhydryl 2-nitrobenzoate

Benzhydryl 2-nitrobenzoate

Cat. No.: B5875381
M. Wt: 333.3 g/mol
InChI Key: SIBPTDSGNUIVDH-UHFFFAOYSA-N
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Description

Benzhydryl 2-nitrobenzoate is an organic compound that belongs to the class of benzhydryl esters It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 2-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydryl 2-nitrobenzoate can be synthesized through the esterification of benzhydrol with 2-nitrobenzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated nanohydroxyapatite, can enhance the efficiency of the esterification process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzhydryl cations and radicals.

    Reduction: Benzhydryl 2-aminobenzoate.

    Substitution: Various substituted benzhydryl benzoates depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzhydryl 2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The benzhydryl group can undergo photogeneration to form reactive intermediates like cations and radicals, which can further participate in various chemical reactions . The nitro group can be reduced to an amino group, which can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • Benzhydryl benzoate
  • Benzhydryl 4-nitrobenzoate
  • Benzhydryl 3-nitrobenzoate

Comparison: Benzhydryl 2-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to benzhydryl benzoate, the presence of the nitro group in this compound enhances its ability to participate in reduction and substitution reactions. The position of the nitro group also affects the compound’s electronic properties, making it distinct from its 3-nitro and 4-nitro counterparts .

Properties

IUPAC Name

benzhydryl 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-20(17-13-7-8-14-18(17)21(23)24)25-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBPTDSGNUIVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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